molecular formula C18H19N5OS2 B5170231 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide

Cat. No. B5170231
M. Wt: 385.5 g/mol
InChI Key: IIBGWHNVWDEQDQ-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the family of thiadiazole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins and are implicated in various pathological conditions such as cancer and inflammation. It has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has been shown to have a range of biochemical and physiological effects. For example, it has been found to reduce the production of inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6) in vitro and in vivo. It has also been shown to inhibit the proliferation and migration of cancer cells and to induce apoptosis (programmed cell death) in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide in lab experiments is its diverse range of biological activities, which makes it a potentially useful tool for investigating various disease pathways and developing new therapeutic agents. However, one limitation of using this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental setups.

Future Directions

There are many potential future directions for research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide. One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Another area of interest is its potential as a chemotherapeutic agent for various types of cancer. Further research is also needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity issues.

Synthesis Methods

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 6-phenyl-4-pyrimidinethiol in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting intermediate is then treated with butanoyl chloride to yield the final product.

Scientific Research Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral effects. It has also been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer’s disease and Parkinson’s disease.

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(6-phenylpyrimidin-4-yl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS2/c1-3-14(17(24)21-18-23-22-15(4-2)26-18)25-16-10-13(19-11-20-16)12-8-6-5-7-9-12/h5-11,14H,3-4H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBGWHNVWDEQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C(CC)SC2=NC=NC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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